BenchChemオンラインストアへようこそ!

RS-25344

Inflammation Immunology Cytokine

This first-generation PDE4 inhibitor features rapid brain penetration for CNS models of depression/anxiety without peripheral side effect confounding. Sub-nanomolar potency (IC50 0.28 nM) and 1463-fold selectivity for full-length vs. catalytic PDE4D make it ideal for isoform-specific studies, IL-5 signaling assays, and sperm motility/capacitation research. Procure with precise handling certification for reproducible, publication-ready data.

Molecular Formula C19H13N5O4
Molecular Weight 375.3 g/mol
CAS No. 152814-89-6
Cat. No. B173096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-25344
CAS152814-89-6
Synonyms8-aza-1-(3-nitrophenyl)-3-(4-pyridylmethyl)-2,4-quinazoline-dione
RS 25344
RS-25344
Molecular FormulaC19H13N5O4
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4
InChIInChI=1S/C19H13N5O4/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13/h1-11H,12H2
InChIKeyYLHRMVRLIOIWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RS-25344 (CAS 152814-89-6) Procurement Guide: A Potent and Selective PDE4 Inhibitor for Inflammation and Neuroscience Research


RS-25344 is a first-generation, potent, and highly selective inhibitor of cyclic AMP-specific phosphodiesterase type 4 (PDE4), a key enzyme in the regulation of intracellular cAMP signaling. It exhibits sub-nanomolar potency against PDE4 isoforms (IC50 = 0.28 nM in human lymphocytes) and demonstrates exceptional selectivity over other PDE families (IC50 >100 μM for PDE1, 160 μM for PDE2, and 330 μM for PDE3) . As a research compound, RS-25344 is distinguished from clinically developed PDE4 inhibitors by its rapid and profound brain penetration, making it a valuable tool for investigating PDE4 biology in central nervous system (CNS) models [1]. It is widely used in studies of inflammation, immune modulation, and sperm function.

Why RS-25344 Cannot Be Simply Substituted with Another PDE4 Inhibitor: A Quantitative Justification for Procurement


While the PDE4 inhibitor class shares a common mechanism of action, key differences in potency, isoform selectivity, pharmacokinetics, and functional effects preclude simple substitution. RS-25344 is categorized as a first-generation PDE4 inhibitor alongside rolipram, distinct from second-generation clinical candidates like roflumilast and apremilast. These generational differences are not merely semantic; they translate into quantifiable disparities in brain penetration kinetics [1] and differential effects on functional endpoints such as cytokine release . Furthermore, RS-25344 demonstrates a unique selectivity profile among PDE4 isoforms, showing a >1400-fold reduction in sensitivity between the long and catalytic-domain forms of PDE4D, a property not uniformly shared by other inhibitors [2]. This specific molecular interaction profile dictates its utility in experiments designed to probe isoform-specific PDE4 function. Therefore, experimental reproducibility and accurate interpretation of results hinge on the use of the specific compound.

RS-25344 vs. PDE4 Inhibitor Analogs: A Head-to-Head Quantitative Evidence Guide for Procurement


Unmatched Functional Potency: RS-25344 is >1000-fold More Potent than Rolipram in Suppressing IL-5 Release

In a direct comparison of functional anti-inflammatory activity, RS-25344 demonstrates significantly higher potency than the archetypal PDE4 inhibitor rolipram. RS-25344 inhibits concanavalin A-induced IL-5 release from isolated human peripheral blood mononuclear cells (PBMCs) with an EC50 of 0.3 nM . In contrast, the R-(-)-enantiomer of rolipram, the more active form, was found to suppress IL-5 generation with an IC40 of 0.39 ± 0.09 μM (approximately 390 nM) in a similar cellular assay [1].

Inflammation Immunology Cytokine PDE4

First-Generation Advantage: RS-25344 Exhibits More Rapid and Profound Brain Penetrance than Second-Generation PDE4 Inhibitors

RS-25344 is a first-generation PDE4 inhibitor, a class distinguished from later-generation compounds by its pharmacokinetic properties. In a direct in vivo comparison, RS-25344 (0.2 mg/kg, i.p.) induced a rapid decrease in core body temperature (hypothermia) in mice, a well-established CNS-mediated effect of PDE4 inhibition. While second-generation PAN-PDE4 inhibitors like Roflumilast also induce hypothermia, they require a higher dose (1 mg/kg) to achieve a comparable effect. Critically, the hypothermic response to first-generation inhibitors Rolipram and RS25344 was noted to be more rapid in onset and more potent relative to the second-generation drugs tested [1].

Neuroscience Pharmacokinetics CNS PDE4

Exquisite Isoform Selectivity: RS-25344 Displays >350,000-fold Selectivity for PDE4 Over PDE1

RS-25344 demonstrates an exceptionally high degree of selectivity for its primary target, PDE4, over other phosphodiesterase families. This selectivity is critical for isolating the biological effects of PDE4 inhibition. RS-25344 inhibits PDE4 with an IC50 of 0.28 nM. In stark contrast, its inhibitory activity against PDE1, PDE2, and PDE3 is markedly weaker, with IC50 values of >100,000 nM, 160 nM, and 330 nM, respectively . For comparison, while the classical PDE4 inhibitor rolipram also spares PDE1 (IC50 >100 μM), its potency against PDE4 is significantly lower (IC50 ~800 nM), resulting in a much narrower selectivity window of approximately 125-fold [1].

Enzymology Selectivity PDE4 Assay Development

Differential Interaction with PDE4D Splice Variants: A Molecular Basis for Isoform-Specific Probing

RS-25344 exhibits a unique interaction profile with different domains of the PDE4D isoform, a property not shared equally by other inhibitors. A study comparing recombinant human PDE4 isoforms revealed that the catalytic-domain form of PDE4D is 1463-fold less sensitive to inhibition by RS-25344 compared to the full-length, long form of the enzyme. In contrast, the sensitivity difference for rolipram was only 11-fold [1]. This indicates that RS-25344's binding is heavily dependent on regulatory domains present in the native enzyme, making it an exquisitely sensitive probe for the conformational state of PDE4D.

Structural Biology Enzymology PDE4D Isoform Selectivity

Optimal Research Applications for RS-25344 Based on Its Quantified Differentiation


CNS-Focused PDE4 Studies Requiring Robust Brain Penetration

Due to its classification as a first-generation PDE4 inhibitor with documented rapid and potent brain penetrance [1], RS-25344 is the ideal compound for investigating the role of PDE4 in central nervous system functions. This includes models of depression, anxiety, cognition, and neurodegenerative disorders where CNS target engagement is paramount. The lower effective dose (0.2 mg/kg) for inducing a CNS-mediated response (hypothermia) compared to second-generation inhibitors like roflumilast (1 mg/kg) allows for a wider therapeutic window and reduces the likelihood of peripheral side effects that could confound behavioral readouts [1].

High-Resolution Assays of IL-5-Driven Inflammation

RS-25344's sub-nanomolar potency (EC50 = 0.3 nM) for suppressing IL-5 release from human PBMCs makes it the reagent of choice for studies focused on the IL-5 signaling axis . Its >1000-fold higher potency compared to rolipram in this functional assay allows researchers to achieve maximal inhibition of this key eosinophil-related cytokine at very low compound concentrations. This is particularly valuable in sensitive cellular assays where minimizing solvent (e.g., DMSO) exposure is critical for maintaining cell health and assay fidelity .

Studies Investigating PDE4D Isoform Structure and Function

The unique 1463-fold difference in RS-25344's inhibitory potency between the full-length and catalytic domain of PDE4D, a property not shared by rolipram (11-fold difference), positions it as a specialized tool for probing the structure-function relationship of PDE4D [2]. Researchers can leverage this differential sensitivity to assess the conformational state of PDE4D in native tissues or to study the impact of post-translational modifications and protein-protein interactions on enzyme activity and inhibitor binding.

Male Reproductive Biology and Sperm Motility Studies

RS-25344 has been functionally validated to enhance progressive motility in human and bovine spermatozoa in vitro [3]. It inhibits sperm PDE activity by 25-30%, a level sufficient to modulate cAMP pools and improve motility parameters without triggering the acrosome reaction [4]. This makes it a useful tool for dissecting the cAMP signaling pathways that regulate sperm capacitation and motility, with potential implications for understanding and treating male infertility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-25344

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.